molecular formula C5H9Br B049281 Bromocyclopentane-d9 CAS No. 35468-44-1

Bromocyclopentane-d9

Cat. No.: B049281
CAS No.: 35468-44-1
M. Wt: 158.08 g/mol
InChI Key: BRTFVKHPEHKBQF-UHUJFCCWSA-N
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Description

It is a stable isotope-labeled compound with the molecular formula C5D9Br and a molecular weight of 158.08 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic properties.

Preparation Methods

Bromocyclopentane-d9 can be synthesized through various methods. One common approach involves the addition reaction of cyclopentene with deuterated hydrobromic acid (DBr). The reaction typically occurs in two steps:

This method ensures a high conversion rate of cyclopentene and high selectivity for this compound, making it suitable for industrial production.

Chemical Reactions Analysis

Bromocyclopentane-d9 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bromocyclopentane-d9 has several scientific research applications:

Comparison with Similar Compounds

Bromocyclopentane-d9 is unique due to its deuterium labeling, which makes it useful in isotopic labeling studies. Similar compounds include:

These compounds share similar reactivity but differ in their specific applications and isotopic labeling.

Biological Activity

Bromocyclopentane-d9 (C5D9Br) is a deuterated derivative of bromocyclopentane, notable for its applications in various scientific fields, particularly in metabolic studies and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its stable isotope labeling, which enhances its utility in tracing metabolic pathways and understanding biochemical interactions. With a molecular weight of 158.08 g/mol, it serves as a valuable tool in both biological and chemical research.

Target Interactions

As a deuterated compound, this compound is expected to interact with biological targets similarly to its non-deuterated counterpart, albeit with altered kinetics due to the presence of deuterium atoms. This modification can influence the compound's metabolic stability and its interaction with enzymes and receptors.

Biochemical Pathways

This compound plays a role in various biochemical pathways:

  • Metabolic Studies: It is employed to trace the metabolic pathways of cyclopentane derivatives in biological systems, helping researchers understand the dynamics of these compounds within living organisms.
  • Synthesis Precursor: The compound serves as a precursor in the synthesis of pharmaceuticals such as ketamine, which is widely used for anesthesia and pain relief.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced metabolic stability compared to its non-deuterated form. This stability can lead to prolonged activity in biological systems, making it an attractive candidate for further research in drug development and metabolic studies.

Scientific Research

This compound has diverse applications across several fields:

  • Organic Chemistry: Used as an intermediate in the synthesis of various organic compounds including pharmaceuticals and agrochemicals.
  • Biology: Its isotopic labeling facilitates metabolic tracing studies, providing insights into the behavior of cyclopentane derivatives in complex biological environments .
  • Medicine: The compound is integral in synthesizing ketamine, highlighting its significance in anesthetic research.

Case Studies and Findings

Several studies have explored the implications of using this compound in research:

  • Metabolic Tracing Studies:
    • A study utilized this compound to trace metabolic pathways involving cyclopentane derivatives, demonstrating its effectiveness in understanding complex biochemical processes.
  • Pharmaceutical Synthesis:
    • Research indicated that this compound could be employed as a precursor for synthesizing ketamine, showcasing its relevance in developing anesthetic agents.
  • Comparative Studies:
    • Comparative analyses with non-deuterated bromocyclopentane revealed differences in reactivity and metabolic stability, underlining the importance of deuterium labeling in enhancing compound properties .

Chemical Reactions Involving this compound

This compound undergoes various chemical transformations:

  • Substitution Reactions: Reacts with nucleophiles like magnesium turnings to form cyclopentyl Grignard reagents.
  • Reduction Reactions: Can be reduced to cyclopentane using lithium aluminum hydride (LiAlH4).
  • Oxidation Reactions: Oxidized to cyclopentanone using potassium permanganate (KMnO4).

Summary Table: Properties and Applications

PropertyDescription
Molecular FormulaC5D9Br
Molecular Weight158.08 g/mol
ApplicationsMetabolic studies, organic synthesis
PharmacokineticsEnhanced stability compared to non-deuterated
Key ReactionsSubstitution, reduction, oxidation

Properties

IUPAC Name

1-bromo-1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2/i1D2,2D2,3D2,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTFVKHPEHKBQF-UHUJFCCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584020
Record name 1-Bromo(~2~H_9_)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35468-44-1
Record name 1-Bromo(~2~H_9_)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35468-44-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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